molecular formula C16H16FNO3 B2851384 (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide CAS No. 1798404-12-2

(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2851384
CAS No.: 1798404-12-2
M. Wt: 289.306
InChI Key: XDGQXLQNOZWOPB-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3-fluorobenzaldehyde with methoxyethylamine to form an imine intermediate.

    Addition of the furan ring: The imine intermediate is then reacted with furan-2-carboxylic acid under acidic conditions to form the desired acrylamide structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2-(3-chlorophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide
  • (E)-N-(2-(3-bromophenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide
  • (E)-N-(2-(3-methylphenyl)-2-methoxyethyl)-3-(furan-2-yl)acrylamide

Uniqueness

(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-15(12-4-2-5-13(17)10-12)11-18-16(19)8-7-14-6-3-9-21-14/h2-10,15H,11H2,1H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGQXLQNOZWOPB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CO1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CO1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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